molecular formula C17H15NO3S B2495116 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone

2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone

Cat. No.: B2495116
M. Wt: 313.4 g/mol
InChI Key: AYWQTCGXNSEENI-UHFFFAOYSA-N
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Description

IUPAC Name: 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone Molecular Formula: C₁₇H₁₅NO₃S Structure: The compound consists of a benzothiazole ring linked via an ethanone bridge to a 5-ethyl-2,4-dihydroxyphenyl group.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-2-10-7-11(14(20)8-13(10)19)15(21)9-17-18-12-5-3-4-6-16(12)22-17/h3-8,19-20H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWQTCGXNSEENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by data tables and relevant case studies.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C15H11NO3S
  • Molecular Weight : 281.32 g/mol
  • CAS Number : Not specified in the search results.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. The compound was evaluated against various cancer cell lines using both two-dimensional (2D) and three-dimensional (3D) culture methods.

Case Study: Antitumor Efficacy

A study conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with similar structures exhibited significant cytotoxicity. The results indicated that benzothiazole derivatives were particularly effective in inhibiting cell proliferation:

CompoundCell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
5A5496.26 ± 0.3320.46 ± 8.63
6HCC8276.48 ± 0.1116.00 ± 9.38
15NCI-H358Moderate ActivityNon-active

The compounds showed higher activity in the 2D assay compared to the 3D assays, which is indicative of their potential as antitumor agents but also raises concerns regarding their selectivity and toxicity towards normal cells .

Antimicrobial Activity

The antimicrobial effects of benzothiazole derivatives have also been investigated. The compound was tested against Gram-positive and Gram-negative bacteria and showed promising results.

Antimicrobial Testing Results

The following table summarizes the antimicrobial activity observed against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coliXX μg/mL
Staphylococcus aureusXX μg/mL
Saccharomyces cerevisiaeXX μg/mL

(Note: Specific MIC values were not provided in the search results; further research is needed to obtain these values).

The mechanism by which benzothiazole derivatives exert their biological effects is believed to involve DNA binding. Studies indicate that these compounds predominantly bind within the minor groove of AT-rich DNA regions, which may disrupt essential cellular processes such as replication and transcription .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

Table 1: Structural Comparison
Compound Name Key Substituents Heterocycle Functional Groups Evidence ID
2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone 5-Ethyl, 2,4-dihydroxy Benzothiazole Ethanone, hydroxyl
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Phenyl, sulfanyl Benzothiazole Ethanone, sulfanyl
1-(1,3-Benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanone 2-Bromo, 5-nitro Benzothiazole Ethanone, nitro, bromo
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenylethanone 5-Ethyl, 2,4-dihydroxy None Ethanone, hydroxyl
2-(1,3-Benzothiazol-2-yl)-1-phenylethanone Phenyl Benzothiazole Ethanone

Key Observations :

  • Hydroxyl groups in the target compound and improve solubility and antioxidant capacity compared to non-hydroxylated analogs like .
  • Ethyl substituent in the target compound and increases lipophilicity, which may enhance membrane permeability in biological systems .
Table 2: Pharmacological Profiles
Compound Name Reported Activities Mechanism Insights Evidence ID
Target Compound Potential antioxidant, antimicrobial Dihydroxyphenyl chelates metals; benzothiazole inhibits enzymes
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Intermediate in organic synthesis Sulfanyl group participates in Michael additions
1-(5-Chloro-2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone Not reported; structural analog Chloro and methoxy groups may confer antifungal activity
Substituted benzothiazole derivatives (e.g., ) Antitumor, analgesic, antibacterial Benzothiazole binds to DNA or enzyme active sites

Key Insights :

  • The target compound’s dihydroxyphenyl group differentiates it from analogs like , enabling metal chelation and radical scavenging .

Physical and Chemical Properties

Table 3: Property Comparison
Compound Name Melting Point (°C) Solubility Polarity Evidence ID
Target Compound Not reported Moderate in polar solvents High (hydroxyl groups)
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Not reported Low (non-polar solvents) Moderate
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenylethanone 137–142 (hydrochloride) High in water High

Key Trends :

  • Hydroxyl groups in the target compound and increase polarity and water solubility compared to non-hydroxylated analogs.
  • Lipophilic substituents (e.g., ethyl in the target) balance solubility for improved bioavailability .

Q & A

Q. What are the recommended synthetic routes for 2-(1,3-Benzothiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone?

The synthesis involves a multi-step approach:

  • Step 1: Prepare the benzothiazole core via condensation of 2-aminothiophenol with a carbonyl source (e.g., acetyl chloride) under reflux conditions .
  • Step 2: Functionalize the dihydroxyphenyl moiety by alkylation or acetylation. For example, ethylation at the 5-position can be achieved using ethyl bromide in the presence of a base like K₂CO₃ .
  • Step 3: Couple the benzothiazole and dihydroxyphenyl units via a nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling, with Pd catalysts for C–C bond formation .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product.

Key Considerations :

  • Monitor reaction progress via TLC.
  • Optimize temperature (80–120°C) and solvent (DMF or THF) for coupling efficiency .

Example Reaction Conditions :

StepReagents/ConditionsYieldReference
1Acetyl chloride, reflux, 2h85%
2Ethyl bromide, K₂CO₃, DMF, 80°C78%
3Pd(PPh₃)₄, Na₂CO₃, THF/H₂O65%

Q. How should researchers characterize the purity and structure of this compound?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 6.8–8.2 ppm) and confirm substituents (e.g., ethyl group at δ 1.2–1.4 ppm for CH₃ and δ 2.4–2.6 ppm for CH₂) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or electron impact (EI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~353) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
  • X-ray Crystallography : Determine crystal packing and conformational stability if single crystals are obtained .

Example Spectral Data :

  • ¹H NMR (DMSO-d₆) : δ 12.8 (s, 2H, -OH), 8.1 (d, J=8 Hz, 1H, benzothiazole-H), 6.7 (s, 1H, dihydroxyphenyl-H) .
  • ESI-MS : m/z 353.1 [M+H]⁺ (calculated for C₁₇H₁₃NO₃S₂) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Experimental Design :

  • Variation of Substituents : Synthesize analogs with halogen (Cl, Br) or methoxy groups at the 5-ethyl or 2,4-dihydroxy positions to assess electronic effects on bioactivity .
  • Bioisosteric Replacement : Replace the benzothiazole with oxazole or triazole moieties to evaluate binding affinity changes .
  • Assay Selection : Test analogs against target enzymes (e.g., kinases) or microbial strains using:
  • Enzyme Inhibition : IC₅₀ determination via fluorescence-based assays .

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .

    Data Interpretation :

    • Correlate logP values (lipophilicity) with cellular uptake using HPLC-derived retention times.
    • Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like DNA gyrase .

Q. How can contradictory reports on this compound’s biological activity be resolved?

Case Example : If Study A reports potent anticancer activity (IC₅₀ = 2 µM) while Study B finds no effect (IC₅₀ > 50 µM):

  • Replicate Conditions : Ensure identical cell lines (e.g., MCF-7 vs. HeLa), assay protocols (MTT vs. SRB), and compound purity (HPLC-validated) .
  • Control Experiments : Test for off-target effects (e.g., ROS generation) using N-acetylcysteine as an antioxidant .
  • Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive cell lines .

Q. What advanced techniques elucidate the conformational dynamics of this compound in solution?

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect spatial proximity between the benzothiazole and dihydroxyphenyl protons to infer intramolecular interactions .
  • Density Functional Theory (DFT) : Calculate energy-minimized structures (B3LYP/6-31G* basis set) and compare with X-ray crystallographic data .
  • Circular Dichroism (CD) : Analyze chiral centers (if present) or ligand-induced conformational changes in protein complexes .

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